7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a dimethylphenyl group, and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro group can be introduced via chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The dimethylphenyl group can be added through Friedel-Crafts alkylation using dimethylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles like amines, alcohols, or thiols to form corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Amino, alkoxy, or thio derivatives.
Reduction: Aldehyde or alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-microbial, anti-inflammatory, and anti-cancer properties.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is employed in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thus affecting metabolic pathways.
Interacting with Receptors: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Disrupting Cellular Processes: It may interfere with DNA replication, protein synthesis, or other critical cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-(3,4-dimethylphenyl)-quinoline-4-carboxylic acid: Lacks the carbonyl chloride group, making it less reactive in certain synthetic applications.
8-Methylquinoline-4-carbonyl chloride: Lacks the chloro and dimethylphenyl groups, resulting in different chemical properties and reactivity.
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride: Lacks the chloro group, affecting its biological activity and synthetic utility.
Uniqueness
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its combination of substituents, which confer specific reactivity and biological activity
Properties
IUPAC Name |
7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-13(8-11(10)2)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBUHSJCKQENAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157566 | |
Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-40-5 | |
Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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